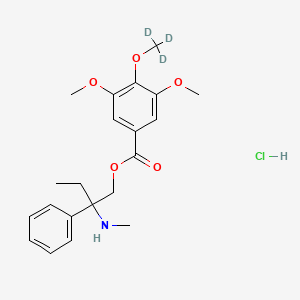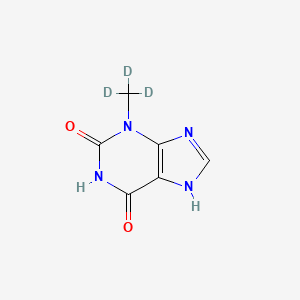
3-Methylxanthine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylxanthine-d3 is a deuterated form of 3-Methylxanthine, a xanthine derivative. Xanthines are a group of compounds that include well-known substances such as caffeine, theobromine, and theophylline. These compounds are known for their stimulant effects on the central nervous system and their ability to relax smooth muscles. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biodegradation of Theobromine: One method involves the biodegradation of theobromine by specific fungal strains such as Aspergillus sydowii PT-2.
Microbial Conversion of Theophylline: Another method involves the direct conversion of theophylline to 3-Methylxanthine using metabolically engineered strains of Escherichia coli.
Industrial Production Methods
Industrial production of 3-Methylxanthine-d3 typically involves the use of advanced microbial fermentation techniques. These methods are environmentally friendly and cost-effective compared to traditional chemical synthesis. The use of engineered microbial strains allows for the large-scale production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-Methylxanthine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions, particularly N-demethylation, are significant in the metabolic pathways of xanthines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
N-demethylation: Catalyzed by enzymes such as N-demethylases in microbial systems.
Major Products
Oxidation: 3-Methyluric acid, 7-Methylxanthine.
Reduction: Various reduced xanthine derivatives.
Substitution: 3-Methyluric acid, xanthine.
Applications De Recherche Scientifique
3-Methylxanthine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in the study of metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the metabolic processes involving xanthines in various organisms.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of xanthine derivatives in the body.
Industry: Employed in the development of new pharmaceuticals and in the quality control of xanthine-containing products.
Mécanisme D'action
3-Methylxanthine-d3 exerts its effects primarily by inhibiting cyclic guanosine monophosphate (GMP) phosphodiesterase. This inhibition leads to an increase in cyclic GMP levels, resulting in the relaxation of smooth muscles and stimulation of the central nervous system. The compound also antagonizes adenosine receptors, contributing to its stimulant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects and widespread use in beverages.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products and has mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator properties.
Uniqueness of 3-Methylxanthine-d3
This compound is unique due to its deuterated nature, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C6H6N4O2 |
|---|---|
Poids moléculaire |
169.16 g/mol |
Nom IUPAC |
3-(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)/i1D3 |
Clé InChI |
GMSNIKWWOQHZGF-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)NC=N2 |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


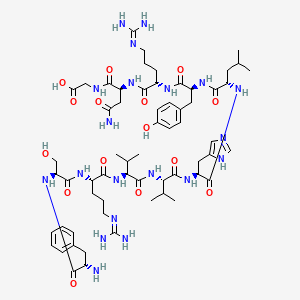
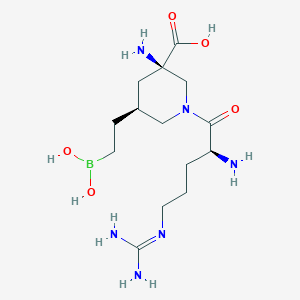
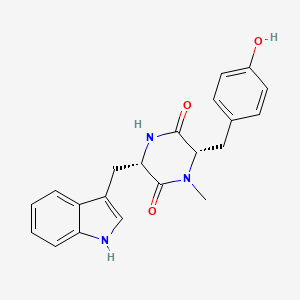
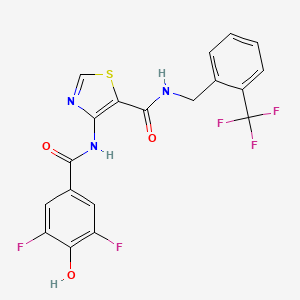
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
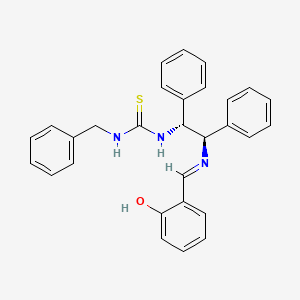
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
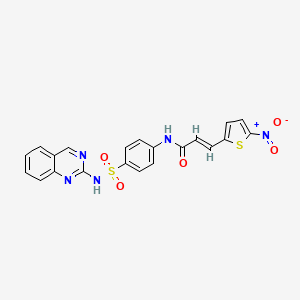


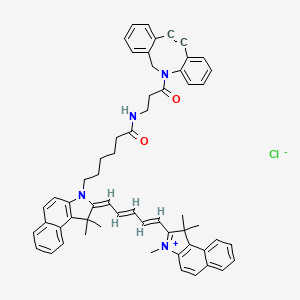
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
